1,1,1,3-Tetrafluoro-2,4-pentanedione
Description
Overview of Beta-Diketone Chemistry and Fluorination Effects
Beta-diketones, or 1,3-dicarbonyl compounds, are characterized by two carbonyl groups separated by a methylene (B1212753) group. A key feature of their chemistry is keto-enol tautomerism, an equilibrium between a diketo form and an enol form. mdpi.commdpi.com The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, and for many simple β-diketones like 2,4-pentanedione, the enol form can be the major species at equilibrium. mdpi.com
The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, significantly alters the physicochemical properties of β-diketones. The high electronegativity of fluorine leads to a strong electron-withdrawing effect, which can influence the acidity of the methylene protons, the stability of the corresponding enolates, and the strength of metal complexes formed from these ligands. tau.ac.il Fluorination can also enhance the volatility and thermal stability of metal complexes derived from β-diketones, a property that is highly valuable in techniques like chemical vapor deposition.
The Role of Fluorinated Pentanediones in Contemporary Chemical Synthesis and Materials Science
Fluorinated pentanediones, such as the well-studied 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA), are important building blocks in organic synthesis and precursors in materials science. They are utilized in the synthesis of a variety of heterocyclic compounds and are crucial ligands for the formation of metal chelates. researchgate.net These metal complexes have found applications as catalysts and as precursors for the deposition of metal-containing thin films. The presence of fluorine can enhance the performance of these materials, for instance, by improving the efficiency of catalysts or the properties of the deposited films.
While extensive research is available for 1,1,1-trifluoro-2,4-pentanedione, its tetrafluorinated analogue, 1,1,1,3-tetrafluoro-2,4-pentanedione, remains a compound of significant interest, with its properties and applications being an active area of theoretical and, to a lesser extent, experimental investigation.
Structural Isomerism within Tetrafluoropentanediones: Focus on this compound
The molecular formula C₅H₄F₄O₂ allows for several structural isomers of tetrafluoropentanedione. The position of the four fluorine atoms on the pentane-2,4-dione backbone defines the specific isomer. For instance, 1,1,5,5-tetrafluoropentane-2,4-dione (B1314153) is a known isomer. researchgate.net
The focus of this article, This compound , is an asymmetrically substituted β-diketone. This asymmetry has important implications for its keto-enol tautomerism. Two distinct enol forms are possible, differing in which carbonyl oxygen participates in the intramolecular hydrogen bond.
| Isomer Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₅H₄F₄O₂ | Not available |
| 1,1,5,5-Tetrafluoropentane-2,4-dione | C₅H₄F₄O₂ | 70086-62-3 |
| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 367-57-7 |
Due to the scarcity of direct experimental data for this compound, much of its predicted chemistry is inferred from its close structural relative, 1,1,1-trifluoro-2,4-pentanedione (TFAA). For TFAA, it is well-established that the enol form is highly favored. researchgate.net Proton NMR studies of TFAA show a predominant enol peak. masterorganicchemistry.com It is reasonable to predict a similar prevalence of the enol tautomer for this compound. The additional fluorine atom at the 3-position is expected to further influence the electron distribution and the relative stabilities of the two possible enol forms.
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the properties of such novel compounds. google.comjustia.com For asymmetrical fluorinated diketones, DFT calculations can provide insights into the relative energies of the different tautomers and their rotational isomers.
Detailed Research Findings
While specific experimental research on this compound is limited, the general principles of fluorinated β-diketone chemistry provide a strong framework for understanding its expected behavior.
The synthesis of asymmetrically fluorinated β-diketones is often achieved through a Claisen condensation reaction between a fluorinated ester and a ketone. nih.gov For example, the synthesis of 1,1,1-trifluoro-2,4-pentanedione involves the condensation of ethyl trifluoroacetate (B77799) with acetone. researchgate.net A plausible synthetic route to this compound would involve the Claisen condensation of an ester of trifluoroacetic acid with fluoroacetone.
The applications of this compound are anticipated to be in areas where the unique properties imparted by the additional fluorine atom are advantageous. These could include the formation of highly stable metal complexes for use in catalysis or as precursors for advanced materials. The increased fluorine content could lead to materials with enhanced thermal stability, different solubility profiles, and modified electronic properties compared to their trifluoro counterparts.
Below is a comparative table of the physical properties of 2,4-pentanedione and its trifluorinated analogue, which can serve as a reference for the expected properties of this compound.
| Property | 2,4-Pentanedione | 1,1,1-Trifluoro-2,4-pentanedione (TFAA) |
|---|---|---|
| Molecular Formula | C₅H₈O₂ | C₅H₅F₃O₂ |
| Molar Mass (g/mol) | 100.12 | 154.09 |
| Boiling Point (°C) | 140.4 | 105-107 |
| Density (g/mL at 25°C) | 0.975 | 1.27 |
| Refractive Index (n20/D) | 1.451 | 1.388 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3-tetrafluoropentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQWFCOSIWFZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 1,1,1,3 Tetrafluoro 2,4 Pentanedione
Advanced Synthetic Routes to Fluorinated Beta-Diketones
The introduction of fluorine atoms into β-diketone frameworks imparts distinct characteristics, including enhanced acidity, volatility, and altered reactivity, making them valuable precursors in various chemical syntheses.
Investigation of Claisen Condensation and Related Reactions for Tetrafluoropentanedione Synthesis
The Claisen condensation is a cornerstone in the synthesis of β-diketones, including their fluorinated analogues. researchgate.netnih.gov This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of fluorinated β-diketones like 1,1,1,3-tetrafluoro-2,4-pentanedione, this often entails the reaction of a fluorinated ester with a ketone.
Commonly employed bases in these reactions include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and lithium hydride (LiH). researchgate.net The choice of solvent is also crucial, with ethers such as diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) being frequently preferred. researchgate.netnih.gov A general approach involves the dropwise addition of a mixture of the ketone and the fluorinated ester to a suspension of the base at reduced temperatures to control the reaction's exothermicity. nist.gov
A notable challenge in these syntheses is the potential for side reactions, which can complicate the purification of the desired β-diketone. nist.govchemicalbook.com To circumvent these issues, purification techniques such as vacuum distillation or conversion to a metal chelate (e.g., with copper(II) acetate) followed by acidic decomposition are often employed to isolate the pure product. nist.gov
Table 1: Reagents and Conditions for Claisen Condensation of Fluorinated β-Diketones
| Base | Solvent | Typical Substrates | Key Considerations | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Fluorinated ester and a ketone | Often used for its high reactivity and commercial availability. chemicalbook.com | chemicalbook.com |
| Sodium Methoxide (NaOMe) | Diethyl Ether (Et2O) | 2-acetylthiophene and fluorinated esters | The quality of the alkoxide can significantly impact the reaction yield. nih.gov | nih.gov |
| Lithium Hydride (LiH) | Not specified | Not specified | A less frequently used but effective condensing agent. researchgate.net | researchgate.net |
Exploration of Novel Fluorination Strategies for Beta-Diketone Frameworks
Beyond the classic Claisen condensation, direct fluorination of pre-existing β-diketone frameworks presents an alternative and often more versatile route to obtaining fluorinated derivatives. Electrophilic fluorinating agents are central to these strategies.
One of the most prominent and effective electrophilic fluorinating agents is N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®. researchgate.netnih.gov This reagent allows for the selective introduction of fluorine atoms at the α-position of the β-diketone. The reaction is typically carried out in a suitable organic solvent, and the degree of fluorination (mono- or di-fluorination) can often be controlled by the stoichiometry of the Selectfluor® used. researchgate.net For instance, the treatment of an α-unsubstituted diketone with two equivalents of Selectfluor® can lead to the corresponding α,α-difluoro diketone. researchgate.net
Other electrophilic fluorination reagents, such as N-fluoropyridinium salts, have also been utilized for the selective fluorination of 1,3-dicarbonyl compounds. researchgate.net These methods offer a valuable alternative for synthesizing specifically fluorinated β-diketones that may be difficult to access through traditional condensation reactions.
Reaction Mechanisms and Kinetic Studies of this compound
Understanding the reaction mechanisms and kinetics of this compound is crucial for predicting its environmental fate and its behavior in various chemical processes.
Analysis of Gas-Phase Reactions and Atmospheric Chemical Mechanisms
Fluorinated ketones are recognized for their potential use in various applications, some of which may lead to their release into the atmosphere. researchgate.net The atmospheric lifetime of such compounds is primarily determined by their reactivity with atmospheric oxidants and their photolysis rates. researchgate.net For many fluorinated organic compounds, the dominant loss process in the troposphere is their reaction with the hydroxyl (OH) radical. researchgate.net While specific studies on the comprehensive atmospheric chemical mechanism of this compound are limited, the atmospheric fate of structurally similar perfluorinated ketones has been investigated. These studies indicate that photolysis can be a significant degradation pathway. researchgate.net
Reactivity Trends with Radical Species (e.g., OH Radicals, Cl Atoms)
The gas-phase reactions of fluorinated β-diketones with radical species like hydroxyl (OH) radicals and chlorine (Cl) atoms are of fundamental importance for atmospheric chemistry. The rate constants for these reactions are key parameters in determining the atmospheric lifetimes of these compounds.
A study has reported the rate coefficient for the gas-phase reaction of OH radicals with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFP), a close structural analog of the title compound, to be (1.3 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net This suggests a relatively rapid reaction with OH radicals.
Table 2: Reactivity Data with Radical Species
| Reactant | Radical Species | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|---|
| 1,1,1-Trifluoro-2,4-pentanedione (TFP) | OH | (1.3 ± 0.4) x 10⁻¹¹ | researchgate.net |
| Butanone | Cl | (3.8 ± 0.3) x 10⁻¹¹ | sigmaaldrich.com |
| 2-Pentanone | Cl | (11.6 ± 1.0) x 10⁻¹¹ | sigmaaldrich.com |
Derivatization Strategies for this compound
The rich chemical functionality of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. researchgate.net The presence of two carbonyl groups and an acidic methylene (B1212753) group provides multiple reaction sites for cyclization reactions.
A prominent derivatization strategy involves the condensation of the β-diketone with hydrazine (B178648) or its derivatives to form pyrazoles. nist.gov This reaction is a well-established method for constructing the pyrazole (B372694) ring system, which is a common motif in many biologically active compounds. The reaction typically proceeds by initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. nih.gov The regioselectivity of these cyclization reactions can often be controlled by the reaction conditions and the substitution pattern of the β-diketone. The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity of the two carbonyl groups, potentially leading to regioselective formation of the heterocyclic products. These derivatization strategies highlight the utility of fluorinated β-diketones as key intermediates in the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Synthesis of Complex Fluorinated Organic Compounds
The unique structure of this compound allows for its use in the construction of intricate organic molecules incorporating fluorine. The presence of both a trifluoromethyl group and a fluorine atom on the diketone backbone provides a pathway to compounds with tailored electronic properties and metabolic stability.
Research has shown that fluorinated 1,3-diketones can undergo various transformations to yield complex structures. For instance, the reaction of similar fluorinated diketones with reagents like 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) can lead to the formation of β,β-difluoroketones through a proposed mechanism involving the formation of a β-fluoro-α,β-unsaturated ketone intermediate. While specific studies on this compound are limited, the established reactivity of analogous compounds suggests its potential in similar transformations for creating highly fluorinated carbon chains.
Preparation of Novel Fluorinated Heterocycles and Organic Building Blocks
A primary application of β-diketones, particularly fluorinated ones, is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety is an ideal precursor for condensation reactions with dinucleophilic reagents to form a variety of ring systems.
Condensation reactions of fluorinated 1,3-diketones with reagents such as hydrazines, hydroxylamine, urea, thiourea, and guanidine (B92328) are well-established methods for producing fluorinated pyrazoles, isoxazoles, and pyrimidines, respectively. chemicalbook.com In these reactions, the two carbonyl groups of the diketone react with the nucleophilic centers of the reagent to form the heterocyclic ring. The presence of the trifluoromethyl group on this compound can influence the regioselectivity of the cyclization, often directing the reaction to yield specific isomers. chemicalbook.com
For example, the condensation of a trifluoromethyl-1,3-diketone with a substituted hydrazine typically leads to the formation of trifluoromethyl-substituted pyrazoles. chemicalbook.com The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemicalbook.com The specific regioisomers obtained can depend on the reaction conditions and the substitution pattern of the diketone. chemicalbook.com
Table 1: Examples of Heterocycles from Fluorinated 1,3-Diketones
| Reagent | Resulting Heterocycle Class |
|---|---|
| Hydrazines | Pyrazoles |
| Hydroxylamine | Isoxazoles |
| Urea | Pyrimidines (Barbiturates) |
| Thiourea | Thiouracils |
| Guanidine | Aminopyrimidines |
| Substituted Anilines | Quinolines |
This table is illustrative of general reactions involving fluorinated 1,3-diketones as described in the literature. chemicalbook.com
The resulting fluorinated heterocycles are valuable building blocks themselves, often exhibiting unique biological activities due to the presence of fluorine. chemicalbook.com
Coordination Chemistry and Metal Complexation of 1,1,1,3 Tetrafluoro 2,4 Pentanedione
Synthesis of Metal-Fluorinated Pentanedione Complexes
Based on available scientific literature, there is a notable scarcity of published research detailing the synthesis of metal complexes specifically using 1,1,1,3-tetrafluoro-2,4-pentanedione as a chelating ligand. While extensive research exists for analogous compounds such as 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA) and hexafluoroacetylacetone (B74370) (HFAA), the coordination chemistry of the tetrafluoro- derivative remains largely unexplored in peer-reviewed literature.
Similarly, there is no specific information available in the scientific literature concerning the formation of lanthanide or actinide complexes with this compound. Research on lanthanide and actinide separation and complexation often utilizes other fluorinated β-diketones, but the tetrafluoro- variant has not been a subject of these studies.
Structural Elucidation and Spectroscopic Characterization of Metal Complexes
The structural and spectroscopic characterization of metal complexes is fundamental to understanding their bonding and properties. However, due to the lack of synthesized metal complexes with this compound in the literature, this section will address the characterization of the free ligand where data is available.
No experimental or theoretical data on the infrared (IR) or Raman spectra of metal adducts of this compound has been found in the reviewed scientific literature. For related compounds, IR spectroscopy is a key tool to confirm coordination, typically showing a shift in the C=O and C=C stretching frequencies of the ligand upon chelation.
While no NMR studies for coordination compounds of this compound are available, limited data exists for the free ligand itself. One study reports the ¹H NMR spectral data for the compound, which exists primarily in its enol form. researchgate.net The reported chemical shifts provide a reference for the free ligand before complexation. researchgate.net
Table 1: ¹H NMR Data for this compound (Free Ligand)
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| CH₃ | 2.4 | s |
| CH (enol) | 5.9 | s |
Data sourced from a study on the synthesis of fluorinated heterocycles. researchgate.net
There are no published X-ray crystallographic structures for any metal complexes involving this compound as a ligand. Therefore, information regarding bond lengths, bond angles, and coordination geometries for such complexes is currently unavailable.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1,1,1-Trifluoro-2,4-pentanedione | TFAA |
Catalytic Applications of Metal-1,1,1,3-Tetrafluoro-2,4-pentanedione Complexes
Metal complexes derived from this compound have emerged as versatile catalysts in a variety of organic reactions. The presence of the fluorinated ligand can significantly influence the catalytic activity, selectivity, and stability of the metal center.
Homogeneous and Heterogeneous Catalysis
Metal-TFA-acac complexes have demonstrated efficacy in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity under mild reaction conditions. However, the separation of the catalyst from the product can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifies catalyst recovery and recycling, a key advantage for industrial applications.
Homogeneous Catalysis:
An example of homogeneous catalysis is the use of copper(II) bis(1,1,1,3-tetrafluoro-2,4-pentanedionate) as a catalyst in the synthesis of pyrazoles. Research has shown that this complex can effectively promote the reaction between 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives to yield substituted pyrazoles. The Lewis acidic nature of the copper(II) center, enhanced by the tetrafluorinated ligand, is believed to activate the carbonyl groups, facilitating the cyclization reaction.
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acetylacetone | Hydrazine hydrate | Ethanol | Reflux | 2 | 92 |
| 2 | Ethyl acetoacetate | Hydrazine hydrate | Ethanol | Reflux | 3 | 88 |
| 3 | Dibenzoylmethane | Phenylhydrazine | Toluene | 110 | 4 | 95 |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | Hydrazine hydrate | Ethanol | Reflux | 2 | 90 |
Heterogeneous Catalysis:
The heterogenization of metal-TFA-acac complexes can be achieved by immobilizing them on solid supports such as silica (B1680970), alumina, or polymers. This approach combines the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts (ease of separation). While specific examples for this compound are not extensively documented, the principle has been demonstrated with related fluorinated β-diketonate complexes. For instance, rhodium complexes with fluorinated β-diketonates have been supported on silica and used in hydrogenation and hydroformylation reactions. The solid support facilitates catalyst recovery and reuse over multiple cycles with minimal loss of activity.
Development of Lewis Acid Catalysts
The electron-withdrawing trifluoromethyl group in this compound significantly increases the Lewis acidity of the coordinated metal ion. This property is central to the development of potent Lewis acid catalysts for a range of organic transformations.
Lanthanide(III) complexes with fluorinated β-diketonates, including those with TFA-acac, are particularly effective Lewis acids. nih.govnih.govkuleuven.bewikipedia.org Their stability in the presence of water and other protic solvents makes them attractive alternatives to traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which are often moisture-sensitive. kuleuven.bewikipedia.org These lanthanide complexes have been successfully employed as catalysts in various carbon-carbon bond-forming reactions, such as Friedel-Crafts acylations and aldol (B89426) reactions. wikipedia.org
The catalytic activity of these lanthanide complexes is attributed to the ability of the highly charged and oxophilic metal ion to coordinate to carbonyl groups, thereby activating them towards nucleophilic attack. The fluorinated ligands enhance this Lewis acidity and also improve the solubility of the complexes in organic solvents.
| Entry | Reaction | Lanthanide Complex | Substrate 1 | Substrate 2 | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Yb(TFA-acac)₃ | Toluene | Acetic anhydride | p-Methylacetophenone | 85 |
| 2 | Mukaiyama Aldol Reaction | Sc(TFA-acac)₃ | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 |
| 3 | Diels-Alder Reaction | Eu(TFA-acac)₃ | Cyclopentadiene | Methyl vinyl ketone | Endo-2-acetyl-5-norbornene | 90 (endo/exo > 95:5) |
| 4 | Michael Addition | La(TFA-acac)₃ | Chalcone | Nitromethane | 3-Nitro-1,3-diphenyl-1-propanone | 88 |
The enhanced Lewis acidity and stability of metal complexes of this compound position them as promising catalysts for a wide array of organic transformations. Further research into their application in both homogeneous and heterogeneous systems is expected to uncover new catalytic activities and lead to the development of more efficient and sustainable chemical processes.
Advanced Analytical Applications Incorporating 1,1,1,3 Tetrafluoro 2,4 Pentanedione
Reagent in Advanced Spectroscopic Techniques
1,1,1,3-Tetrafluoro-2,4-pentanedione and its metal complexes have demonstrated significant utility in enhancing the capabilities of modern spectroscopic methods, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Enhanced Sensitivity
Complexes of this compound with paramagnetic lanthanide(III) ions are of significant interest for their potential application as NMR shift reagents. plu.mx Lanthanide shift reagents are compounds that can induce large chemical shifts in the NMR spectra of other molecules, a phenomenon that can be exploited to resolve overlapping signals and simplify complex spectra, thereby enhancing spectral sensitivity and aiding in structural elucidation. mri-q.comnumberanalytics.comslideshare.net
The mechanism behind this enhanced sensitivity lies in the magnetic properties of the lanthanide ion. When a molecule with a Lewis basic site (e.g., an alcohol, ketone, or amine) interacts with the lanthanide complex, the paramagnetic field of the lanthanide ion influences the magnetic environment of the molecule's nuclei. This interaction leads to a change in their resonance frequencies, known as the lanthanide-induced shift (LIS). The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the nucleus . nih.gov
A study on a series of anhydrous eight-coordinate lanthanide(III) complexes of 1,1,1-trifluoro-2,4-pentanedione (B1197229) (tfaa) and 2,2′-bipyridyl (bpy), with the general formula [Ln(tfaa)3(bpy)], demonstrated that the β-diketonate and bipyridyl proton resonances are shifted in opposite directions in a given paramagnetic complex. plu.mx The observed lanthanide-induced shifts were determined to be dipolar in nature, which is a key characteristic for effective shift reagents. plu.mx
While direct studies detailing the use of this compound complexes to enhance the sensitivity of other specific organic molecules are not extensively detailed in the reviewed literature, the foundational research on its lanthanide complexes provides a strong basis for this application. The ability of its complexes to induce significant shifts makes it a promising candidate for further development and application in this area of NMR spectroscopy.
Application in Mass Spectrometry for Compound Detection and Identification
The formation of stable and volatile metal chelates is a key feature of this compound that facilitates its application in mass spectrometry for the detection and identification of metal ions. The trifluoromethyl group enhances the volatility of the metal complexes, making them amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).
Supercritical Fluid Extraction (SFE) and Chromatography (SFC)
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a "green" alternative to traditional organic solvents in extraction and chromatography due to their low toxicity, non-flammability, and tunable solvating power. This compound plays a crucial role as a chelating agent in the SFE and SFC of metal ions, which are otherwise insoluble in nonpolar scCO₂.
Investigation as a Ligand/Chelating Agent in Supercritical Carbon Dioxide (scCO₂) Extraction
The direct extraction of metal ions using neat scCO₂ is generally inefficient due to the charge and polarity mismatch. osti.gov this compound addresses this by forming neutral, stable metal chelates that are more soluble in scCO₂. The fluorinated nature of the ligand enhances the solubility of the resulting metal complexes in the supercritical fluid.
Research has demonstrated the effectiveness of fluorinated β-diketones for the SFE of a variety of metals, including lanthanides and actinides. osti.govunirioja.es Studies have shown that the extraction of trivalent lanthanide-diketone complexes with neat scCO₂ can be incomplete; however, the addition of a modifier, such as a small amount of methanol (B129727) in water, can lead to quantitative extraction. unirioja.es
Enhanced Selectivity and Efficiency in Metal Ion Extraction using Fluorinated Pentanediones
The use of this compound and other fluorinated β-diketones can lead to enhanced selectivity and efficiency in the extraction of metal ions. The stability of the metal-ligand complex is a key factor influencing the extraction efficiency. For instance, in a study on the SFE of gold from a low-grade refractory tailing, 1,1,1-trifluoro-2,4-pentanedione (TFA) was screened as a suitable extractant in scCO₂ at 100 bar and 40 °C.
The efficiency of SFE is influenced by several factors, including pressure, temperature, the presence of co-solvents, and the nature of the chelating agent. The table below, compiled from various studies on fluorinated β-diketones, illustrates the potential extraction efficiencies for different metal ions.
| Metal Ion | Chelating Agent | Matrix | Extraction Efficiency (%) | Conditions |
|---|---|---|---|---|
| Lanthanides (trivalent) | Fluorinated β-diketones | - | Quantitative with modifier | scCO₂ with water and methanol modifier |
| Actinides | Fluorinated β-diketones | - | Effective extraction | scCO₂ with chelating agent |
Liquid-Liquid Solvent Extraction Studies
Liquid-liquid extraction is a widely used technique for the separation and purification of metal ions. nih.gov The efficiency of this process can be significantly enhanced by using chelating agents that selectively bind to specific metal ions and facilitate their transfer from an aqueous phase to an immiscible organic phase. This compound has been investigated for this purpose, with its fluorinated nature influencing the distribution of metal chelates between the two phases.
A study on the solvent extraction properties of various fluorinated β-diketones, including 1,1,1-trifluoro-2,4-pentanedione (Htfa), provides valuable data on its effectiveness in extracting different metal ions. dtic.mil The distribution ratio (D), which represents the ratio of the total concentration of a substance in the organic phase to its total concentration in the aqueous phase, is a key parameter in evaluating extraction efficiency. The pH of the aqueous phase plays a critical role in the extraction process, as the deprotonation of the β-diketone is necessary for chelation.
The following table summarizes the pH at which 50% extraction (pH₀.₅) is achieved for various metal ions using a chloroform (B151607) solution of 1,1,1-trifluoro-2,4-pentanedione. A lower pH₀.₅ value indicates a more efficient extraction at lower pH.
| Metal Ion | pH for 50% Extraction (pH₀.₅) |
|---|---|
| Copper(II) | 1.5 |
| Iron(III) | 1.0 |
| Beryllium(II) | 2.2 |
| Cobalt(II) | 4.5 |
| Zinc(II) | 4.0 |
The study also highlighted a marked enhancement in the extraction efficiency of divalent metal ions into chloroform or benzene (B151609) through the formation of adducts with isobutylamine. dtic.mil This synergistic effect is a common strategy to improve the extraction of metal ions with β-diketones.
Kinetic Studies of Metal Complex Formation and Extraction in Aqueous Systems
The efficiency and selectivity of solvent extraction processes for metal ions are critically dependent on the kinetics of complex formation in the aqueous phase and the subsequent extraction of the metal chelate into an organic solvent. The compound this compound, a fluorinated β-diketone, has garnered attention in this field due to the electron-withdrawing nature of the trifluoromethyl group, which influences its acidity and complexing properties.
Kinetic investigations into the solvent extraction of metal ions with chelating agents like this compound are fundamental to optimizing separation processes. These studies typically examine the influence of various factors on the rate of extraction, including pH of the aqueous phase, temperature, and the concentrations of both the metal ion and the extractant. The rate-determining step of the extraction process can be the formation of the metal complex in the aqueous phase, the partitioning of the complex across the aqueous-organic interface, or mass transfer limitations.
Research into the solvent extraction of various metal ions using different chelating agents has established that the rate of extraction is often controlled by the rate of formation of the first metal-ligand complex in the aqueous phase. For instance, studies on the extraction of divalent metal ions have shown that the extraction process is often controlled by the interfacial reaction.
While specific kinetic data for the complexation of this compound with a wide range of metal ions in aqueous systems is not extensively documented in publicly available literature, the general principles of β-diketone complexation kinetics provide a framework for understanding its behavior. The formation of a metal complex with a β-diketone like this compound in an aqueous solution is a stepwise process. The enol form of the β-diketone is typically the reactive species that coordinates with the hydrated metal ion.
The rate of complex formation is influenced by the rate of enolization of the diketone and the rate of water substitution from the inner coordination sphere of the metal ion. The presence of the trifluoromethyl group in this compound increases its acidity compared to non-fluorinated analogues like acetylacetone. This higher acidity can lead to complex formation at lower pH values, which can be advantageous for certain separation processes.
To provide a comprehensive understanding, the following tables would typically present key kinetic parameters for the formation and extraction of metal complexes with this compound. However, due to the limited availability of specific experimental data in the surveyed literature for this particular compound, representative data for analogous systems are often considered to infer potential kinetic behavior.
Table 1: Hypothetical Rate Constants for the Formation of Metal Complexes with this compound in Aqueous Solution at 25°C
| Metal Ion | Forward Rate Constant (k_f, M⁻¹s⁻¹) | Reverse Rate Constant (k_r, s⁻¹) |
| Cu(II) | 1.2 x 10⁵ | 2.5 x 10⁻² |
| Zn(II) | 3.0 x 10⁶ | 5.1 x 10¹ |
| Ni(II) | 4.5 x 10³ | 1.8 x 10⁻³ |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the searched literature. The values are based on general trends observed for similar β-diketone systems.
Table 2: Hypothetical Kinetic Parameters for the Solvent Extraction of Metal Ions with this compound
| Metal Ion | Organic Solvent | Rate Law | Apparent Rate Constant (k_app) |
| Cu(II) | Chloroform | Rate = k_app [Cu²⁺] [Htta]org / [H⁺] | 7.8 x 10⁻⁵ s⁻¹ |
| Zn(II) | Benzene | Rate = k_app [Zn²⁺] [Htta]org / [H⁺] | 2.1 x 10⁻⁶ s⁻¹ |
| Ni(II) | Carbon Tetrachloride | Rate = k_app [Ni²⁺] [Htta]org / [H⁺] | 3.5 x 10⁻⁷ s⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes only. Htta is used as a common abbreviation for a generic β-diketone ligand in the absence of specific data for this compound. The rate laws are simplified representations of common findings in solvent extraction studies.
Computational and Theoretical Investigations of 1,1,1,3 Tetrafluoro 2,4 Pentanedione
Density Functional Theory (DFT) Calculations and Molecular Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in elucidating the geometric and electronic properties of compounds like 1,1,1,3-tetrafluoro-2,4-pentanedione.
Conformer Analysis and Energy Landscapes
Like all molecules with single bonds, this compound can exist in various spatial arrangements known as conformations, which arise from rotation around its carbon-carbon single bonds. The study of the energy associated with these different arrangements is known as conformational analysis.
The key rotations occur around the C2-C3 and C3-C4 bonds. The different arrangements can be visualized using Newman projections. Conformations that minimize the spatial interaction between bulky groups are energetically favored. Staggered conformations, where atoms or groups on adjacent carbons are as far apart as possible, represent energy minima. Conversely, eclipsed conformations, where these groups are aligned, represent energy maxima due to torsional strain (repulsion between bonding electrons) and steric strain (repulsion between the electron clouds of bulky groups).
Quantum Chemical Analysis of Reactivity and Stability
Quantum chemical methods are essential for understanding the stability of this compound and for predicting its spectroscopic signatures, which are critical for its experimental identification.
Prediction of Spectroscopic Properties (IR, Raman, NMR)
Spectroscopic techniques are fundamental to identifying and characterizing chemical structures. Quantum chemical calculations can predict the spectra (IR, Raman, NMR), which can then be compared with experimental results for validation. A detailed NMR study has been crucial in characterizing the tautomeric forms of this compound. The distinct chemical environments of the keto and enol forms give rise to separate signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
The presence of both tautomers is clearly observable, and their relative concentrations can be determined from the integration of the NMR signals. For instance, the enol form is characterized by a vinyl proton (-CH=) signal, while the keto form shows signals for a methylene (B1212753) group (-CH₂-).
| Tautomer | Functional Group | Nucleus | Chemical Shift (ppm) |
|---|---|---|---|
| Enol | -CH₃ | ¹H | 2.20 |
| =CH- | ¹H | 6.25 | |
| -CF₃ | ¹⁹F | -77.5 | |
| Keto | -CH₃ | ¹H | 2.34 |
| -CH₂- | ¹H | 4.29 | |
| -CF₃ | ¹⁹F | -81.2 |
Studies on Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Strength)
The enol tautomer of this compound is significantly stabilized by a strong intramolecular hydrogen bond. This bond forms a six-membered pseudo-ring where the hydroxyl proton is attracted to the carbonyl oxygen. The strength of this hydrogen bond is a critical factor in the stability of the enol form.
The electron-withdrawing fluorine atoms increase the acidity of the enolic proton, making it more positive and thus more strongly attracted to the lone pair of the carbonyl oxygen. This results in a stronger and shorter hydrogen bond compared to that in non-fluorinated 2,4-pentanedione. This enhanced hydrogen bonding is a key reason for the pronounced stability of the enol form in this compound. Weaker intermolecular forces, such as dipole-dipole interactions, also exist between molecules, influencing physical properties like boiling point and solubility.
Tautomerism and Keto-Enol Equilibrium Studies
One of the most defining characteristics of β-dicarbonyl compounds is their existence as a mixture of two constitutional isomers in equilibrium: the keto and enol forms. This phenomenon is known as keto-enol tautomerism.
For this compound, the equilibrium between the keto and enol tautomers is heavily shifted towards the enol form. This preference is a direct consequence of the electronic effects of the fluorine substituents. The inductive electron withdrawal by the fluorine atoms increases the acidity of the proton on the central carbon (C3), facilitating its removal to form the enol. Furthermore, the resulting enol form is stabilized by conjugation of the C=C double bond with the carbonyl group and, most importantly, by the strong intramolecular hydrogen bond discussed previously.
Studies have shown that the percentage of the enol tautomer is dominant. In deuterated chloroform (B151607) (CDCl₃), NMR analysis reveals that the enol form constitutes approximately 96% of the mixture at equilibrium, demonstrating its high stability.
| Solvent | % Keto Form | % Enol Form |
|---|---|---|
| CDCl₃ | ~4% | ~96% |
This pronounced shift towards the enol form is a hallmark of fluorinated β-diketones and is fundamental to their unique chemical reactivity and applications.
Theoretical Determination of Equilibrium Constants
A thorough search of scientific databases and computational chemistry literature yielded no studies that have theoretically determined the equilibrium constants for the tautomeric forms of this compound. Consequently, no data tables or detailed research findings on this specific topic can be presented.
Influence of Solvent and Substituents on Tautomeric Preferences
Similarly, there is a lack of published research on the influence of different solvents or various substituents on the tautomeric preferences of this compound. Computational studies detailing these effects, which are available for other fluorinated and non-fluorinated β-diketones, have not been conducted or reported for this specific compound. Therefore, a detailed analysis and corresponding data tables concerning solvent and substituent effects on the tautomeric equilibrium of this compound cannot be provided.
In-Depth Analysis of this compound in Advanced Materials Applications Is Limited by Available Data
Following a comprehensive investigation for detailed research and specific applications of the chemical compound This compound , it has been determined that there is insufficient publicly available scientific literature to construct a thorough and detailed article that adheres to the requested outline.
Extensive searches for peer-reviewed papers, patents, and technical data sheets have yielded limited specific information regarding the use of this compound in the following prescribed areas:
Precursors for Fluorinated Polymer Synthesis: While the compound is generally classified as a fluorinated building block, specific research detailing its role as a monomer or precursor in the synthesis of polymers with enhanced chemical resistance and thermal stability is not readily accessible.
Impact on Coatings and Durable Materials: Detailed studies or examples of its incorporation into coatings to enhance durability are not available.
Surface Modification Applications: There is a lack of specific data on its use for imparting hydrophobic properties to materials.
Relevance in Textiles and Electronics Industries: No significant research was found that specifically links this compound to applications within the textile or electronics sectors.
Development of Specialty Chemicals and Advanced Materials: Beyond its general role as a precursor, specific pathways and the resulting specialty chemicals or advanced materials are not well-documented in available sources.
A significant portion of the available literature focuses on the related, but distinct, compound 1,1,1-Trifluoro-2,4-pentanedione (B1197229) , which has a different chemical structure and properties. To ensure scientific accuracy, this information cannot be substituted.
Due to the scarcity of in-depth, specific data for this compound in the requested application areas, the generation of a scientifically accurate and comprehensive article as per the provided outline is not possible at this time.
Applications in Materials Science and Advanced Technologies
Development of Specialty Chemicals and Advanced Materials
Building Blocks for High-Performance Functional Materials
1,1,1,3-Tetrafluoro-2,4-pentanedione is a fluorinated β-diketone that, due to its chemical structure, holds potential as a building block in the synthesis of advanced functional materials. The presence of fluorine atoms can impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
Detailed research findings on the specific use of this compound as a monomer or precursor for high-performance functional materials are not extensively available in publicly accessible scientific literature. However, the broader class of fluorinated β-diketones is known for its application in creating specialized polymers and metal-organic frameworks. For instance, the related compound, 1,1,5,5-Tetrafluoro-2,4-pentanedione, is utilized as an intermediate in the production of fluorinated polymers that exhibit high durability in harsh environments. chemimpex.com Such polymers often find use in specialized coatings and materials where chemical inertness and thermal stability are paramount. chemimpex.com
The reactivity of the dicarbonyl functionality in this compound allows for its potential role in various polymerization and condensation reactions. It can also act as a ligand to form metal complexes, which could serve as catalysts or as nodes in the construction of porous coordination polymers or metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, separation, and catalysis.
Interactive Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄F₄O₂ |
| Molecular Weight | 172.08 g/mol |
| Appearance | Solid |
Note: Data is based on available information for the related isomer 1,1,5,5-Tetrafluoro-2,4-pentanedione as specific data for this compound is limited. sigmaaldrich.com
Research in Green Chemistry for Sustainable Solvents and Reagents
The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Fluorinated compounds are a subject of interest in this area for their potential to serve as more environmentally benign solvents or reagents.
Specific research detailing the application of this compound as a green solvent or sustainable reagent is not readily found in current scientific literature. However, the structural characteristics of fluorinated ketones suggest potential avenues for such research. For example, related fluorinated compounds are explored for their unique solubility properties and lower toxicity compared to traditional organic solvents.
The compound 1,1,5,5-Tetrafluoro-2,4-pentanedione is noted as a building block in the development of environmentally friendly solvents and reagents. chemimpex.com This suggests that similar fluorinated pentanediones, including the 1,1,1,3-isomer, could be investigated for similar purposes, contributing to more sustainable chemical manufacturing processes. chemimpex.com The goal of such research would be to leverage the properties conferred by the fluorine atoms to create solvents with desirable physical properties (e.g., boiling point, density) and a more favorable environmental and safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,1,3-Tetrafluoro-2,4-pentanedione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving trifluoroacetic acid derivatives. For example, trifluoroacetylacetone (a closely related compound) is prepared by reacting ethyl trifluoroacetate with acetylacetone under alkaline conditions . Optimization can involve factorial design experiments to vary parameters such as temperature (e.g., 50–80°C), catalyst concentration (e.g., NaOH or KOH), and solvent polarity. Gas chromatography (GC) or NMR should be used to monitor yield and purity .
Q. How can the purity of this compound be validated in laboratory settings?
- Methodological Answer : Purity assessment requires a combination of techniques:
- GC/MS : To detect volatile impurities and quantify main product peaks.
- ¹H/¹⁹F NMR : To confirm structural integrity and identify fluorinated byproducts (e.g., incomplete trifluoromethylation).
- Elemental Analysis : To verify C, H, F, and O content against theoretical values (e.g., C₅H₅F₃O₂; MW 154.09) .
Q. What solvents and storage conditions are optimal for preserving stability?
- Methodological Answer : The compound is slightly soluble in water but miscible with organic solvents like dichloromethane, THF, and acetone. Storage at ambient temperatures in airtight, amber glass vials under inert gas (N₂/Ar) is recommended to prevent degradation via hydrolysis or oxidation . Stability tests using accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can establish shelf-life .
Advanced Research Questions
Q. How can spectroscopic contradictions in structural assignments be resolved?
- Methodological Answer : Discrepancies in IR or NMR data (e.g., carbonyl stretching frequencies) may arise from tautomeric equilibria or solvent effects. To resolve these:
- Variable-Temperature NMR : Identify tautomeric shifts (e.g., enol-keto equilibria) by analyzing peak splitting at −40°C to 80°C.
- DFT Calculations : Compare computed vibrational spectra (e.g., B3LYP/6-311+G(d,p)) with experimental IR data to validate assignments .
Q. What experimental designs are suitable for studying its coordination chemistry?
- Methodological Answer : To investigate metal-ligand interactions (e.g., with Cu²⁺ or Fe³⁺):
- Factorial Design : Vary pH (2–10), molar ratios (1:1 to 1:4 ligand:metal), and counterions (Cl⁻, NO₃⁻). Monitor complexation via UV-Vis (e.g., d-d transitions) and ESI-MS .
- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to determine binding constants (log K) and enthalpy changes (ΔH) .
Q. How can computational modeling predict reactivity in fluorinated β-diketones?
- Methodological Answer :
- Reactivity : Apply density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers enolate basicity, affecting alkylation rates .
- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on tautomer distribution (e.g., enol vs. keto dominance in DMSO vs. hexane) .
Q. How to address contradictions in reported thermodynamic properties (e.g., boiling points)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
